molecular formula C16H25N3O2 B7915739 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915739
M. Wt: 291.39 g/mol
InChI Key: KYUSYZBGFIRAST-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with ethylene diamine, followed by the introduction of the carbamic acid benzyl ester group through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as transition metals, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific diseases, such as neurological disorders and infections.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and modulation of receptor signaling.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness: [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is unique due to its specific functional groups and structural configuration. The presence of the amino-ethyl group and the carbamic acid benzyl ester moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c17-8-11-19-9-6-14(7-10-19)12-18-16(20)21-13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUSYZBGFIRAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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